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molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Cat. No. B1282558
M. Wt: 187.03 g/mol
InChI Key: JHQONOCFAYZOEQ-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

At 0° C. and under a nitrogen atmosphere carbontetrabromide (28.05 g) was added over a period of 20 min to a suspension of 3-hydroxybenzylalcohol (7 g) and triphenylphosphine (22.18 g) in dichloromethane (250 ml). After stirring for 1 h at 0° C., the reaction mixture was concentrated in vacuo. The residue was chromatographed on silica gel in heptane/ethyl acetate=2/1 (v/v) as eluent. Yield: 10 g. MS-ESI: [M−H]-=184.8/186.8
Quantity
28.05 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
22.18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.[OH:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)CO.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:5][CH2:1][C:13]1[CH:14]=[C:7]([OH:6])[CH:8]=[CH:9][CH:12]=1

Inputs

Step One
Name
Quantity
28.05 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
7 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
22.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in heptane/ethyl acetate=2/1 (v/v) as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC=1C=C(C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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